

# A Comprehensive Technical Guide to 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

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## Compound of Interest

Compound Name: 2,5-Dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B1267167

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This document provides an in-depth overview of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**, tailored for researchers, scientists, and professionals in drug development. It covers the compound's fundamental chemical identity, physicochemical properties, potential synthetic routes, and its relevance as a scaffold in medicinal chemistry.

## Chemical Identity and Structure

**2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** is a heterocyclic compound featuring a pyrrole ring substituted with two methyl groups and a carboxylic acid group.

- IUPAC Name: **2,5-dimethyl-1H-pyrrole-3-carboxylic acid**[\[1\]](#)[\[2\]](#)
- CAS Number: 57338-76-8[\[1\]](#)[\[2\]](#)
- Molecular Formula: C<sub>7</sub>H<sub>9</sub>NO<sub>2</sub>[\[1\]](#)[\[2\]](#)

The structure consists of a five-membered aromatic pyrrole ring. A carboxylic acid group is attached at position 3, and methyl groups are located at positions 2 and 5.

Chemical Structure:

## Physicochemical Properties

The key computed physicochemical properties of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** are summarized below. This data is essential for understanding its solubility, stability, and potential for further chemical modification.

Property	Value	Source
Molecular Weight	139.15 g/mol	PubChem[1]
Canonical SMILES	<chem>CC1=CC(=C(N1)C)C(=O)O</chem>	PubChem[1]
InChI	InChI=1S/C7H9NO2/c1-4-3-6(7(9)10)5(2)8-4/h3,8H,1-2H3,(H,9,10)	PubChem[1]
InChIKey	VDVWTJFVFQVCFN-UHFFFAOYSA-N	PubChem[1]
Topological Polar Surface Area	53.1 Å <sup>2</sup>	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	1	PubChem[1]

## Experimental Protocols: Synthesis

The synthesis of **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid** can be achieved through several established organic chemistry methodologies. The most direct approach involves the hydrolysis of its corresponding ester, Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate.

### Protocol 1: Hydrolysis of Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate

This protocol is adapted from standard procedures for the hydrolysis of pyrrole esters.[3]

- Objective: To hydrolyze the ethyl ester precursor to yield the target carboxylic acid.
- Materials:
  - Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 2199-52-2)[4]

- Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
- Methanol or Ethanol
- Water
- Hydrochloric acid (HCl), 1M solution
- Procedure:
  - Dissolve Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate in a mixture of methanol and water.
  - Add a stoichiometric excess of potassium hydroxide.
  - Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - After completion, cool the reaction mixture to room temperature and remove the alcohol under reduced pressure.
  - Dilute the remaining aqueous solution with water and cool in an ice bath.
  - Acidify the solution slowly by adding 1M HCl until the pH is approximately 3-4.
  - The product, **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**, will precipitate as a solid.
  - Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product.

## Protocol 2: Foundational Paal-Knorr Pyrrole Synthesis

The core 2,5-dimethylpyrrole scaffold is classically synthesized via the Paal-Knorr reaction.<sup>[5]</sup> This involves the condensation of a 1,4-dicarbonyl compound with an amine.

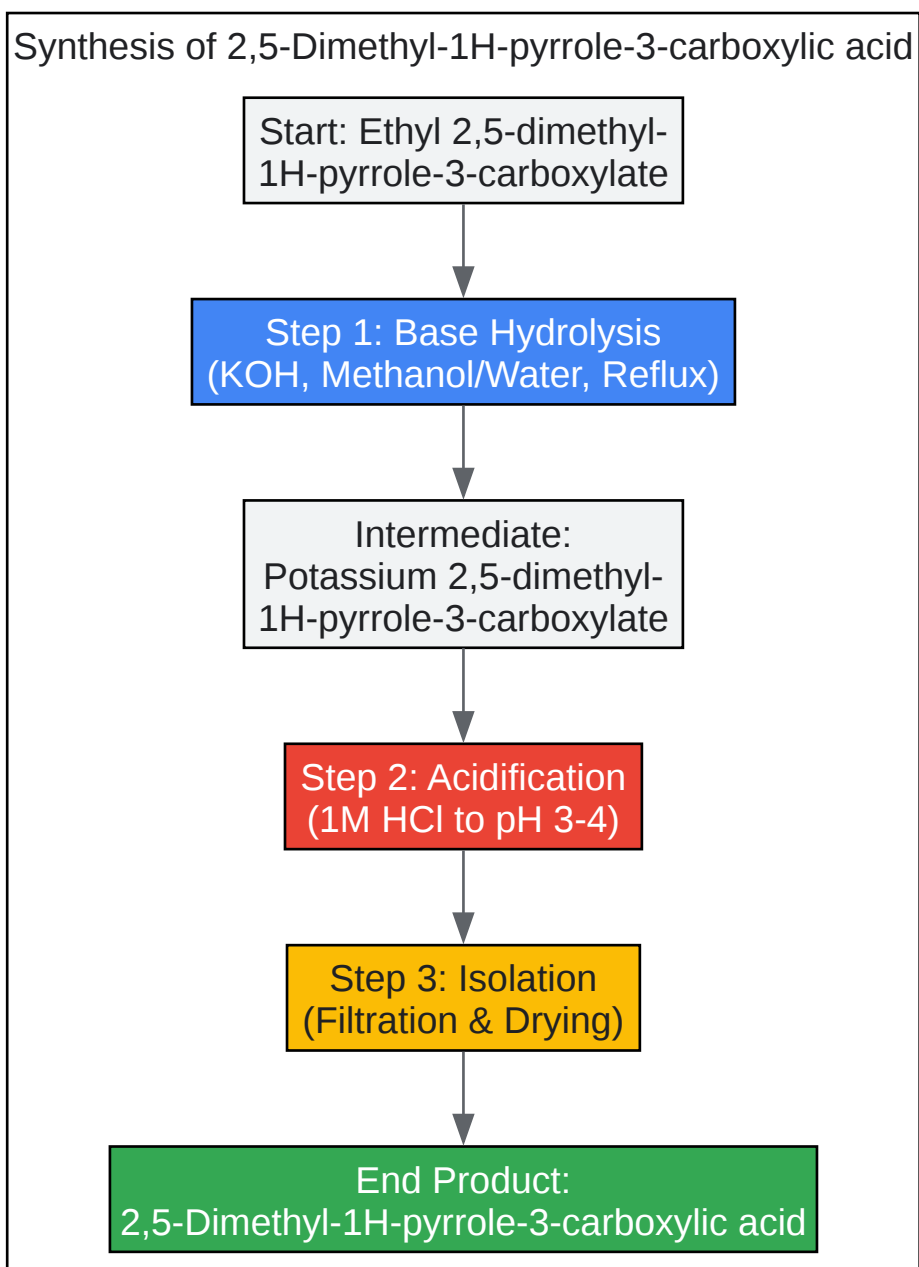
- Objective: To form the 2,5-dimethylpyrrole ring from acetonylacetone.
- Materials:
  - Acetonylacetone (2,5-hexanedione)

- Ammonium carbonate or another ammonia source
- Procedure:
  - Combine acetonylacetone and ammonium carbonate in a reaction vessel.
  - Heat the mixture, typically at or above 100°C. The reaction proceeds with the evolution of CO<sub>2</sub> and water.[5]
  - Continue heating until the effervescence ceases, indicating the completion of the initial reaction.
  - The resulting crude 2,5-dimethylpyrrole can be purified by distillation. Note: This method produces the basic pyrrole ring, which would then require a subsequent carboxylation step (e.g., via Vilsmeier-Haack formylation followed by oxidation) to introduce the carboxylic acid group at the 3-position.

## Visualized Workflows and Relationships

### Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target compound via ester hydrolysis.

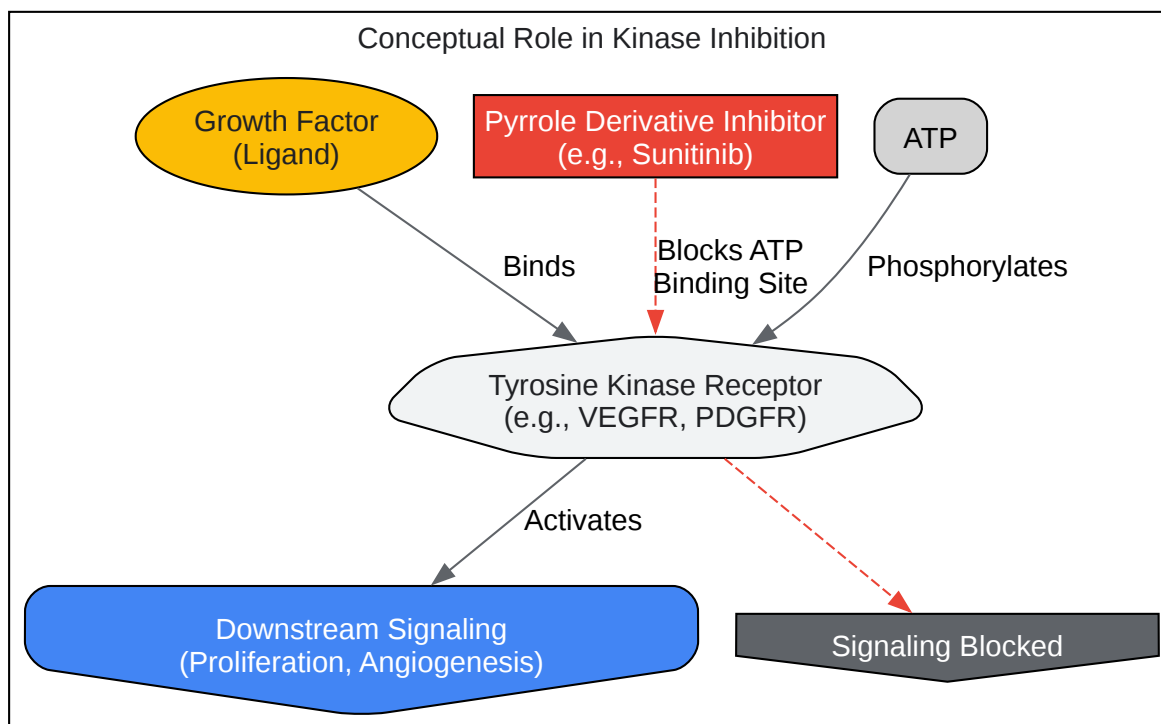


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Caption: Synthetic pathway for **2,5-Dimethyl-1H-pyrrole-3-carboxylic acid**.

Relevance in Drug Discovery: A Conceptual Model

Pyrrole-3-carboxylic acid derivatives are key structural motifs in various pharmacologically active compounds, including tyrosine kinase inhibitors like Sunitinib.[6][7] The diagram below illustrates the general mechanism of action for such inhibitors.



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